![molecular formula C11H14N2O2 B1526160 2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid CAS No. 1184801-79-3](/img/structure/B1526160.png)
2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid
Overview
Description
“2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid” is a unique chemical compound with the empirical formula C11H14N2O2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN(CC1CC1)c2cc(ccn2)C(O)=O . The InChI representation is 1S/C11H14N2O2/c1-13(7-8-2-3-8)10-6-9(11(14)15)4-5-12-10/h4-6,8H,2-3,7H2,1H3,(H,14,15) .
Scientific Research Applications
Synthesis and Characterization of Imidazo [1,2-a]Pyridine Carboxylic Acid Derivatives
Research by Du Hui-r (2014) in "Fine chemicals" illustrates the synthesis of imidazo[1,2-a]pyridine carboxylic acid from 2-amino pyridine. The study explores various reaction conditions and catalysts, particularly focusing on Suzuki cross-coupling/hydrolysis reactions to produce cyclopropane derivatives (Du Hui-r, 2014).
Antibacterial Properties of Fluoronaphthyridines
A study by Bouzard et al. (1992) in the "Journal of medicinal chemistry" discusses the synthesis of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids. These compounds were tested for their in vitro and in vivo antibacterial activities. The study found that certain substitutions enhanced antibacterial properties, highlighting potential applications in therapeutic agents (Bouzard et al., 1992).
Inhibitory Activity on Mammalian Topoisomerase II
Wentland et al. (1993) in the "Journal of medicinal chemistry" explored the inhibitory effects of certain quinoline carboxylic acid derivatives on mammalian topoisomerase II. This study highlights the potential for these compounds in cancer therapy, as they exhibit inhibitory properties that can be vital in controlling the proliferation of cancer cells (Wentland et al., 1993).
Phosphine-Catalyzed Annulation in Chemical Synthesis
Research conducted by Zhu, Lan, and Kwon (2003) in the "Journal of the American Chemical Society" describes a phosphine-catalyzed [4 + 2] annulation process. This study is significant for the synthesis of highly functionalized tetrahydropyridines, demonstrating a method to create complex chemical structures with potential applications in various fields of chemistry (Zhu, Lan, & Kwon, 2003).
Reductions of Activated Carbonyl Compounds
A study by Talma et al. (1985) in the "Journal of the American Chemical Society" explores the use of chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions. This research is crucial for understanding the applications of pyridine derivatives in asymmetric synthesis, which is a fundamental aspect of pharmaceutical and fine chemical production (Talma et al., 1985).
Safety And Hazards
properties
IUPAC Name |
2-[cyclopropylmethyl(methyl)amino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-13(7-8-2-3-8)10-6-9(11(14)15)4-5-12-10/h4-6,8H,2-3,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMOGTVJSHJGOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate](/img/structure/B1526077.png)
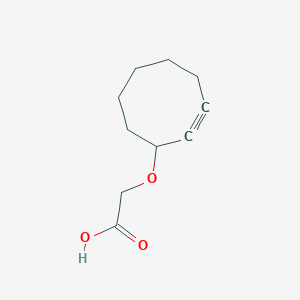
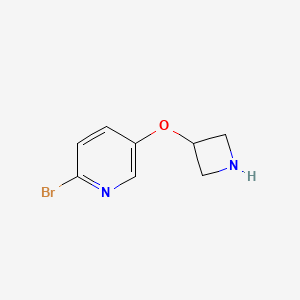
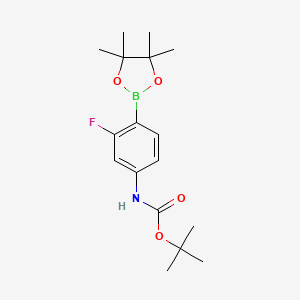
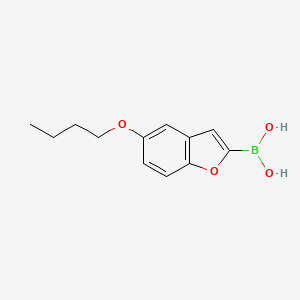
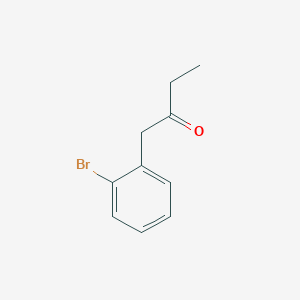
![tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate](/img/structure/B1526090.png)
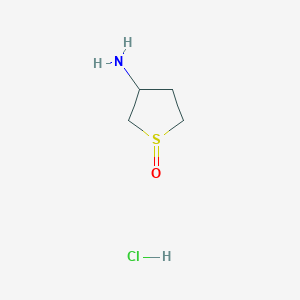
amine](/img/structure/B1526095.png)
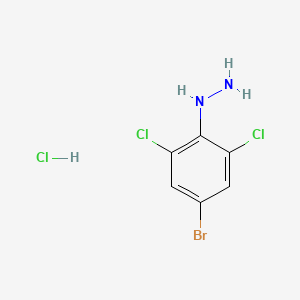
![3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea](/img/structure/B1526097.png)
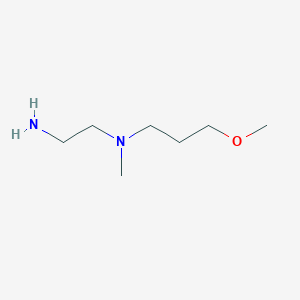
![{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1526099.png)
![Methyl[2-methyl-2-(4-methylphenyl)propyl]amine](/img/structure/B1526100.png)